6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
CAS No.: 1216850-41-7
Cat. No.: VC6505685
Molecular Formula: C21H26Cl2N6O
Molecular Weight: 449.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216850-41-7 |
|---|---|
| Molecular Formula | C21H26Cl2N6O |
| Molecular Weight | 449.38 |
| IUPAC Name | 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
| Standard InChI Key | LQQVVQXRQOBUCK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (PubChem CID: 18580247 ) is a dihydrochloride salt featuring a 1,3,5-triazine core substituted with morpholino and o-tolyl groups. Its systematic IUPAC name is 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine dihydrochloride . The molecular formula is C21H25Cl2N6O, with a molecular weight of 457.3 g/mol .
Table 1: Key Molecular Properties
Structural Features
The 1,3,5-triazine ring serves as the central scaffold, with substitutions at positions 2, 4, and 6:
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N2 and N4: Occupied by o-tolyl (2-methylphenyl) groups.
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C6: Substituted with a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) .
The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmacological applications .
Synthesis and Reaction Pathways
Table 2: Comparative Synthesis of Triazine Derivatives
Mechanistic Insights
The SNAr mechanism proceeds via a two-step process:
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Nucleophilic Attack: The amine group of o-toluidine attacks the electron-deficient triazine ring, displacing chloride ions.
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Aromatic Stabilization: Resonance stabilization of the triazine intermediate facilitates subsequent substitutions .
Steric hindrance from the o-tolyl groups may necessitate elevated temperatures or prolonged reaction times for complete conversion .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the triazine ring .
Spectroscopic Characterization
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